
(+)-Isopiperitenone
Übersicht
Beschreibung
(+)-Isopiperitenone is a naturally occurring organic compound that belongs to the class of monoterpenes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is found in various essential oils and has been studied for its potential biological activities and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Isopiperitenone typically involves the oxidation of (+)-piperitenone. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve the extraction of essential oils from plants known to contain this compound, followed by purification processes such as distillation and chromatography. Alternatively, large-scale chemical synthesis using optimized reaction conditions and catalysts can be employed to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Isopiperitenone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex compounds.
Reduction: Reduction reactions can convert it back to (+)-piperitenone or other related compounds.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Research has explored its potential as an antimicrobial and antioxidant agent.
Medicine: Studies have investigated its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of (+)-Isopiperitenone involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Its antioxidant properties are likely related to its ability to scavenge free radicals and prevent oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
(+)-Isopiperitenone can be compared to other similar monoterpenes, such as:
(+)-Piperitenone: The precursor to this compound, with similar but distinct chemical properties.
Menthone: Another monoterpene with a similar structure but different functional groups.
Carvone: A related compound with different stereochemistry and biological activities.
The uniqueness of this compound lies in its specific chiral configuration and the resulting biological activities, which may differ from those of its similar compounds.
Eigenschaften
IUPAC Name |
(6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZLYIWMVRUIKT-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H](CC1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (+)-Isopiperitenone is a key intermediate in the menthol biosynthetic pathway in peppermint (Mentha x piperita). It is produced from (+)-cis-isopulegone by the enzyme (-)-isopiperitenone reductase (IPR). [, ]
A: Yes, this compound can be transformed into several other monoterpenes in peppermint cell cultures. Studies show its conversion into (+)-pulegone, piperitenone, (-)-7-hydroxyisopiperitenone, and two unidentified products. [, ]
A: In peppermint, this compound is reduced by isopiperitenone reductase (IPR) to form (+)-cis-isopulegone. Additionally, cytochrome P450 monooxygenases have been implicated in the oxidation of (-)-(4R)-isopiperitenone to various hydroxylated derivatives, including the major metabolite (-)-7-hydroxyisopiperitenone. [, , ]
A: Research indicates that jasmonic acid plays a role in regulating the biotransformation of (-)-isopiperitenone in peppermint cell cultures, potentially affecting the production of specific metabolites. []
ANone: The molecular formula of this compound is C10H14O, and its molecular weight is 150.22 g/mol.
A: this compound and its isomers can be differentiated by their characteristic NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) spectra. Each isomer exhibits unique chemical shifts and fragmentation patterns. [, , ]
A: this compound, containing an α,β-unsaturated ketone, readily participates in various reactions, including reduction, oxidation, and isomerization. [, ]
A: Yes, this compound has been shown to undergo kinetic resolution in reactions with chiral cyclopentenyllithium reagents, leading to the formation of optically active products. [, ]
A: While this compound itself has not been extensively studied for these properties, essential oils rich in this compound, such as those from Lippia javanica and Mentha longifolia, have demonstrated antifungal activity against various fungi, including Aspergillus flavus, a known aflatoxin producer. [, ]
A: Studies have identified (S)-(+)-isopiperitenone as the female sex pheromone in the storage mite Tyrophagus similis. []
A: this compound is found in the essential oils of various plants, primarily those in the genus Mentha (mint). Significant sources include peppermint (Mentha x piperita), spearmint (Mentha spicata), and pennyroyal (Mentha pulegium). [, , ]
A: Yes, the presence and quantity of this compound, along with other monoterpenes, can help differentiate between different Mentha species and chemotypes. For instance, M. rotundifolia derived from a French mutant strain is distinguished by a high isopiperitenone content. []
A: Researchers have successfully engineered tobacco plants to produce (+)-trans-isopiperitenol, which can be further converted into this compound. This involved the introduction of genes encoding limonene-3-hydroxylase and other relevant enzymes. []
A: Challenges include ensuring proper enzyme localization and activity, optimizing substrate availability, and mitigating potential toxicity or unintended metabolic conversions of the desired product. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


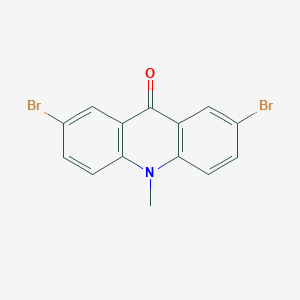
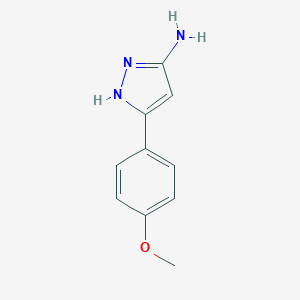
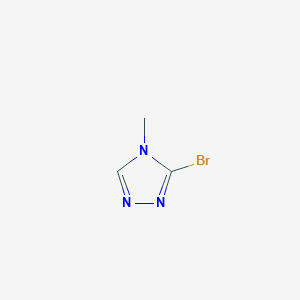
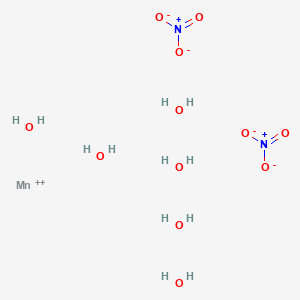
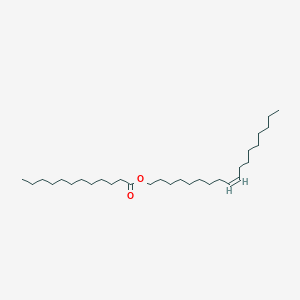
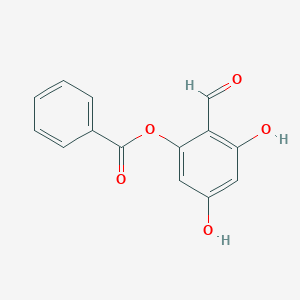
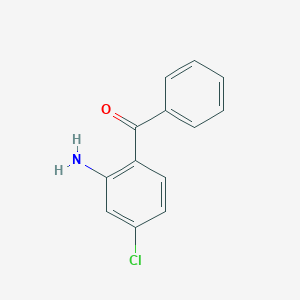
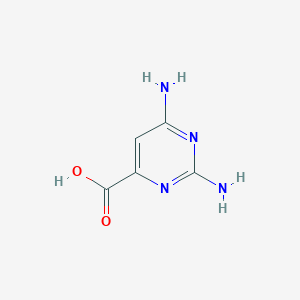


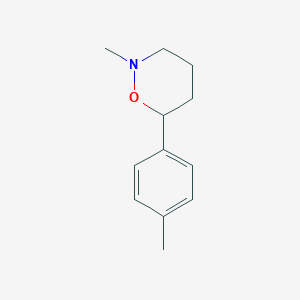
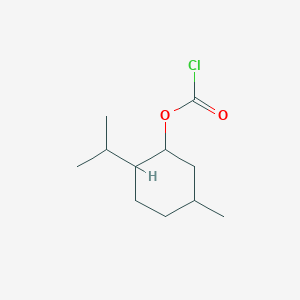
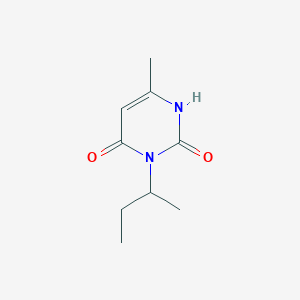
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)
